molecular formula C13H10Cl2N4 B434191 WAY-313318

WAY-313318

Cat. No.: B434191
M. Wt: 293.15 g/mol
InChI Key: CKZSPQIIOBZZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-313318 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of WAY-313318 involves its role as an inhibitor. It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .

Comparison with Similar Compounds

WAY-313318 can be compared with other similar compounds based on its structure and activity. Some similar compounds include:

    WAY-100635: Another inhibitor used in biochemical research.

    WAY-267464: Known for its activity in pharmacological studies.

    WAY-600: Used in the study of enzyme inhibition.

This compound is unique due to its specific molecular structure and the particular biochemical pathways it affects .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C13H10Cl2N4

Molecular Weight

293.15 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,3-dichloroaniline

InChI

InChI=1S/C13H10Cl2N4/c14-9-4-3-6-11(13(9)15)16-8-19-12-7-2-1-5-10(12)17-18-19/h1-7,16H,8H2

InChI Key

CKZSPQIIOBZZRC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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